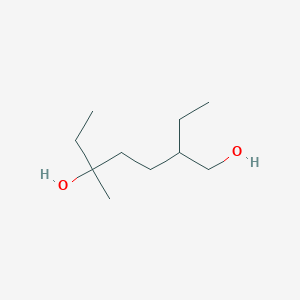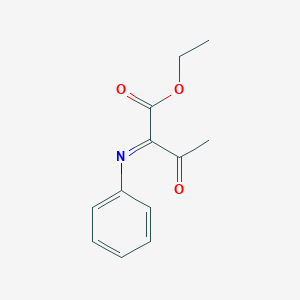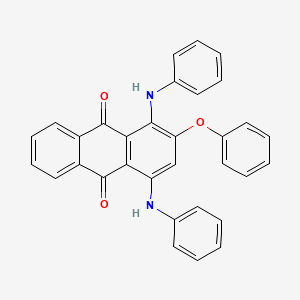
1,4-Dianilino-2-phenoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dianilino-2-phenoxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes anthracene, phenoxy, and anilino groups. This compound is known for its vibrant color and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dianilino-2-phenoxyanthracene-9,10-dione typically involves the reaction of anthracene derivatives with aniline and phenol under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, followed by nucleophilic substitution to introduce the anilino and phenoxy groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce the production costs.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dianilino-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different physical and chemical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
1,4-Dianilino-2-phenoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1,4-Dianilino-2-phenoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: A simpler derivative of anthracene with similar oxidative properties.
Mitoxantrone: An anthracenedione derivative used as an anticancer agent.
Phenazine: Known for its antimicrobial properties and used in various medicinal applications.
Uniqueness
1,4-Dianilino-2-phenoxyanthracene-9,10-dione is unique due to its combination of anilino and phenoxy groups, which confer specific photophysical and chemical properties. This makes it particularly useful in applications requiring high fluorescence and stability .
Propiedades
Número CAS |
105281-89-8 |
|---|---|
Fórmula molecular |
C32H22N2O3 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
1,4-dianilino-2-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C32H22N2O3/c35-31-24-18-10-11-19-25(24)32(36)29-28(31)26(33-21-12-4-1-5-13-21)20-27(37-23-16-8-3-9-17-23)30(29)34-22-14-6-2-7-15-22/h1-20,33-34H |
Clave InChI |
MJOZRKFGVDIPJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC=C5)OC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


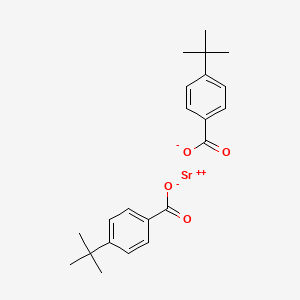
![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide](/img/structure/B14337084.png)
![1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione)](/img/structure/B14337085.png)

![7-Oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B14337105.png)

![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)
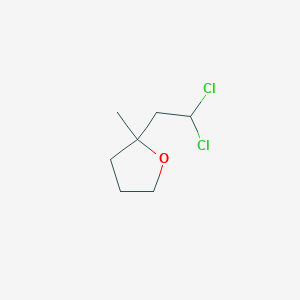
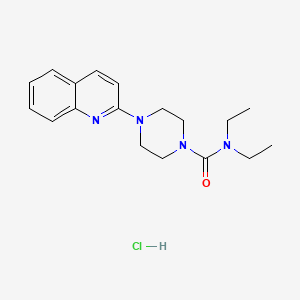
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)
